molecular formula C10H13NO2 B2849948 2-(Methylamino)-3-phenylpropanoic acid CAS No. 2566-30-5; 2566-35-0; 56564-52-4

2-(Methylamino)-3-phenylpropanoic acid

Cat. No.: B2849948
CAS No.: 2566-30-5; 2566-35-0; 56564-52-4
M. Wt: 179.219
InChI Key: SCIFESDRCALIIM-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-phenylpropanoic acid, also known as N-Methyl-L-phenylalanine, is a non-proteinogenic α-amino acid derivative characterized by a methyl group substitution on the amino nitrogen of phenylalanine. Its molecular formula is C₁₀H₁₃NO₂, with a zwitterionic structure at physiological pH . This compound is synthesized via N-methylation of phenylalanine or through protective group strategies, such as using Boc or benzyloxycarbonyl intermediates, followed by deprotection . Its stereochemistry (S-configuration) and structural features make it relevant in peptide synthesis and pharmaceutical research, particularly in modulating bioavailability and metabolic stability compared to unmethylated analogs.

Properties

IUPAC Name

2-(methylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFESDRCALIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346562
Record name 2-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-methylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2566-35-0
Record name 2-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-3-phenylpropanoic acid
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Comparison with Similar Compounds

3-Morpholino-2-(3-phenylureido)propanoic acid (2a)

  • Structure: Features a morpholino ring and phenylureido group instead of the methylamino substituent.
  • Properties : Reduced solubility in polar solvents due to bulky substituents; precipitates under ammonium chloride addition.
  • Applications : Primarily used in hydantoin derivative synthesis for antimicrobial studies .

(S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate

  • Structure : Contains a trichloro-methoxy-dioxoheptenyl side chain.
  • Properties: Exhibits intramolecular hydrogen bonding (O–H···O interactions) and crystallizes in a monoclinic system. Demonstrated biological activity in levulinic acid derivative studies .
Compound Substituent Solubility Key Applications Reference
2-(Methylamino)-3-phenylpropanoic acid Methylamino High in water Peptide modification
3-Morpholino-2-(3-phenylureido)propanoic acid Morpholino, phenylureido Low (precipitates) Antimicrobial hydantoins
Trichloro-methoxy derivative Trichloro-dioxoheptenyl Moderate Bioactive compound design

Sodium Salts and Ionic Derivatives

Sodium (2R)-2-[4-(1H-pyrrol-2-yl)phenoxy]-3-phenylpropanoic acid

  • Structure: Sodium salt form with a pyrrolyl phenoxy group.
  • Properties : Enhanced water solubility due to ionic character. Exhibits tyrosine phosphatase inhibition (Ki data unavailable) .

Comparison Insight

The sodium salt derivative shows improved pharmacokinetic profiles compared to the neutral this compound, making it suitable for therapeutic formulations requiring high solubility .

Propanoic Acid Derivatives with Variable Side Chains

Impurity Compounds (EP Standards)

  • Examples: (2RS)-2-(4-Butylphenyl)-propanoic acid, (2RS)-2-(4-Methylphenyl)-propanoic acid .
  • Properties : Lower polarity due to alkyl chains; used as reference standards in pharmaceutical quality control.

2-Amino-3-(trifluoromethyl)pyridine and Trifluoro Derivatives

  • Structure : Trifluoromethyl groups introduce strong electron-withdrawing effects.
  • Properties: Increased acidity (pKa ~1.5–2.0) compared to this compound (pKa ~2.3) .
Compound Side Chain Acidity (pKa) Key Role Reference
This compound Phenyl, methylamino ~2.3 Peptide backbone modifier
Trifluoro derivatives CF₃ ~1.5–2.0 Enhancing metabolic stability
Butylphenylpropanoic acid C₄H₉ ~4.5 Chromatographic reference

Peptide-Conjugated Derivatives

TIPPy [(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid]

  • Structure: Multilayered peptide with hydroxyphenyl and isoquinoline moieties.
  • Applications : Targets opioid receptor heteromers for chronic pain management .

Sar-Gly-OH Derivatives

  • Structure : Sarcosine (N-methylglycine) conjugated with phenylalanine.
  • Properties : Alters peptide conformation and receptor binding kinetics .

Research Findings and Implications

  • Biological Activity: The trichloro-methoxy derivative (–3) shows promise in bioactivity due to hydrogen-bonding networks, while this compound is more suited for pharmacokinetic optimization .
  • Synthetic Utility : Sodium salts () and Boc-protected analogs () highlight strategies to improve solubility and stability during synthesis .
  • Regulatory Relevance: Propanoic acid impurities () emphasize the need for rigorous quality control in pharmaceutical manufacturing .

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